molecular formula C5H10O5 B583934 D-[3-13C]Ribose CAS No. 211947-12-5

D-[3-13C]Ribose

Cat. No.: B583934
CAS No.: 211947-12-5
M. Wt: 151.122
InChI Key: SRBFZHDQGSBBOR-BKHMKNEMSA-N
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Description

D-[3-13C]Ribose: is a stable isotope-labeled compound of D-ribose, where the carbon-13 isotope is incorporated at the third carbon position. D-ribose is a naturally occurring monosaccharide that plays a crucial role in the production of adenosine triphosphate (ATP), the primary energy source for cells . This compound is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.

Mechanism of Action

Target of Action

D-[3-13C]Ribose, a naturally occurring pentose monosaccharide, primarily targets central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells .

Mode of Action

This compound interacts with its targets by activating central carbon metabolism. This activation leads to an increase in the abundance of NADH, polarization of the ETC, elevation of the PMF of cells, and induction of drug uptake and cell death .

Biochemical Pathways

This compound is involved in several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to the production of ATP through the nonoxidative phase of the PPP . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate, which then joins the PPP to produce ATP .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy rabbits. It was found that D-ribose follows a dose-dependent kinetic profile. With doubling the IV dose, the area under the curve (AUC) was significantly increased by threefold, while the total clearance decreased by 44%. The half-life was 1.7-fold longer at the higher dose .

Result of Action

The action of this compound results in increased ATP production, thereby enhancing cellular energy. This is particularly beneficial in conditions of tissue ischemia, such as myocardial ischemia . Recent studies have suggested a potential link between d-ribose metabolic disturbances and type 2 diabetes mellitus (t2dm) along with its associated complications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic microenvironment of bacteria impacts drug efficacy . Moreover, D-ribose is active in glycation and induces protein aggregation, rapidly producing advanced glycation end products (AGEs) both extracellularly and intracellularly .

Biochemical Analysis

Biochemical Properties

D-[3-13C]Ribose participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key component of RNA, which is involved in protein synthesis .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[3-13C]Ribose typically involves the incorporation of the carbon-13 isotope into the ribose molecule. One common method is the chemical synthesis starting from labeled glucose or other precursors, followed by a series of enzymatic or chemical reactions to introduce the isotope at the desired position .

Industrial Production Methods: Industrial production of D-ribose, including its isotopically labeled forms, often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of D-ribose. The fermentation process is optimized to enhance the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-[3-13C]Ribose undergoes various chemical reactions, including:

    Oxidation: Conversion to ribonic acid.

    Reduction: Formation of ribitol.

    Substitution: Formation of nucleosides and nucleotides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    D-ribose: The non-labeled form of the compound.

    Deoxyribose: A component of DNA, differing by the absence of one oxygen atom.

    Arabinose: An epimer of ribose at the second carbon position.

Uniqueness: D-[3-13C]Ribose is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways using NMR spectroscopy. This isotopic labeling provides detailed insights into the biochemical processes involving ribose .

By understanding the unique properties and applications of this compound, researchers can leverage this compound to advance knowledge in various scientific fields, from basic biochemical research to clinical applications.

Properties

IUPAC Name

(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-BKHMKNEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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